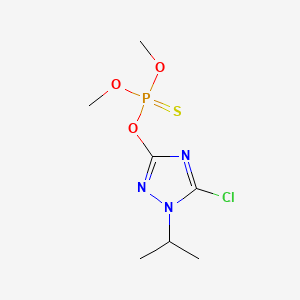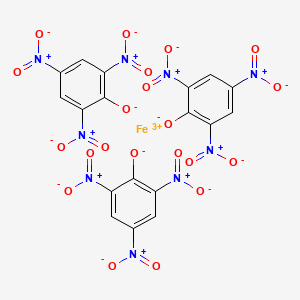
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(1,3-benzodioxol-5-yl)ethenyl)-1,3-diethyl-7-methyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purina-2,6-diona, 3,7-dihidro-8-(2-(1,3-benzodioxol-5-il)etenil)-1,3-dietil-7-metil-, (E)- es un complejo compuesto orgánico que pertenece a la familia de las purinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de purina sustituido con varios grupos funcionales, incluyendo una porción de benzodioxol. Es de gran interés en varios campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1H-Purina-2,6-diona, 3,7-dihidro-8-(2-(1,3-benzodioxol-5-il)etenil)-1,3-dietil-7-metil-, (E)- típicamente involucra la síntesis orgánica en múltiples pasos. El proceso comienza con la preparación del núcleo de purina, seguido de la introducción de la porción de benzodioxol a través de una serie de reacciones de sustitución. Los pasos clave incluyen:
Formación del núcleo de purina: Esto se puede lograr a través de la condensación de aminas y compuestos carbonílicos apropiados bajo condiciones ácidas o básicas.
Reacciones de sustitución:
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: 1H-Purina-2,6-diona, 3,7-dihidro-8-(2-(1,3-benzodioxol-5-il)etenil)-1,3-dietil-7-metil-, (E)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales en el núcleo de purina o la porción de benzodioxol son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, óxido de cromo (VI) y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio e hidrogenación catalítica.
Sustitución: Reactivos halogenados, nucleófilos como aminas y catalizadores de paladio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1H-Purina-2,6-diona, 3,7-dihidro-8-(2-(1,3-benzodioxol-5-il)etenil)-1,3-dietil-7-metil-, (E)- tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga por su potencial como inhibidor enzimático o modulador de vías biológicas.
Medicina: Se explora por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias, antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y nanomateriales, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 1H-Purina-2,6-diona, 3,7-dihidro-8-(2-(1,3-benzodioxol-5-il)etenil)-1,3-dietil-7-metil-, (E)- involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibiendo o modulando la actividad de las enzimas involucradas en procesos biológicos clave.
Interactuando con receptores: Uniéndose a receptores celulares e influenciando las vías de transducción de señales.
Modulación de la expresión genética: Afecta la expresión de genes involucrados en la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
1H-Purina-2,6-diona, 3,7-dihidro-8-(2-(1,3-benzodioxol-5-il)etenil)-1,3-dietil-7-metil-, (E)- se puede comparar con otros compuestos similares, como:
Cafeína: Un conocido derivado de la purina con propiedades estimulantes.
Teobromina: Otro derivado de la purina que se encuentra en el cacao con efectos estimulantes leves.
Alopurinol: Un análogo de purina utilizado en el tratamiento de la gota.
Unicidad: La unicidad de 1H-Purina-2,6-diona, 3,7-dihidro-8-(2-(1,3-benzodioxol-5-il)etenil)-1,3-dietil-7-metil-, (E)- radica en sus características estructurales específicas, como la porción de benzodioxol, que pueden conferir propiedades biológicas y químicas distintas en comparación con otros derivados de purina.
Propiedades
Número CAS |
155271-13-9 |
|---|---|
Fórmula molecular |
C19H20N4O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H20N4O4/c1-4-22-17-16(18(24)23(5-2)19(22)25)21(3)15(20-17)9-7-12-6-8-13-14(10-12)27-11-26-13/h6-10H,4-5,11H2,1-3H3/b9-7+ |
Clave InChI |
YTCWZMWASRZDLC-VQHVLOKHSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCO4)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



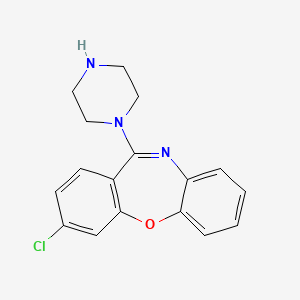

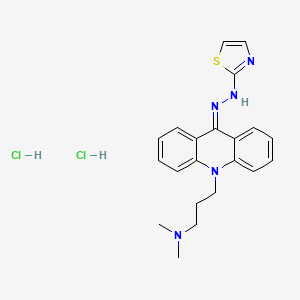
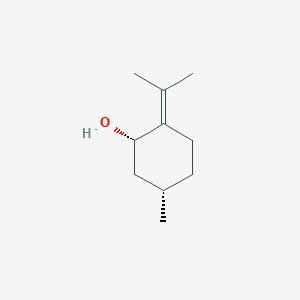
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)

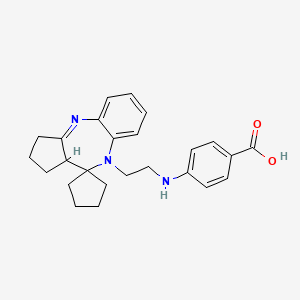

![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)
